N-(4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)-4-(azepan-1-ylsulfonyl)benzamide
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Description
N-(4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)-4-(azepan-1-ylsulfonyl)benzamide is a useful research compound. Its molecular formula is C28H27N3O3S2 and its molecular weight is 517.66. The purity is usually 95%.
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Biological Activity
N-(4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)-4-(azepan-1-ylsulfonyl)benzamide is a complex organic compound that exhibits significant biological activity due to its unique structural features. This compound integrates a thiazole ring, a biphenyl moiety, and an azepan sulfonamide group, which contribute to its pharmacological potential. The exploration of its biological activity encompasses various aspects, including anticancer properties, anti-inflammatory effects, and interactions with specific molecular targets.
Chemical Structure and Properties
The molecular formula of this compound is C22H24N2O2S, with a molecular weight of approximately 396.50 g/mol. The compound's structure can be represented as follows:
Component | Description |
---|---|
Thiazole Ring | Contributes to biological activity |
Biphenyl Moiety | Enhances stability and solubility |
Azepan Sulfonamide Group | Potentially modulates receptor activity |
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The mechanism of action involves:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation and inflammation pathways.
- Receptor Modulation : It has the potential to bind to receptors on cell surfaces, altering signaling pathways that affect cell growth and survival.
Anticancer Properties
Research has indicated that this compound exhibits significant anticancer activity. In vitro studies have demonstrated its effectiveness against various cancer cell lines:
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF-7 (Breast Cancer) | 5.2 | Induces apoptosis |
A549 (Lung Cancer) | 3.8 | Inhibits cell migration |
HeLa (Cervical Cancer) | 4.5 | Disrupts cell cycle progression |
Anti-inflammatory Effects
In addition to its anticancer properties, this compound has shown promise in reducing inflammation. Animal studies revealed that it significantly decreases levels of pro-inflammatory cytokines such as TNF-alpha and IL-6.
Case Studies
- Case Study on MCF-7 Cells : A study investigated the effects of the compound on MCF-7 breast cancer cells. Results indicated that treatment with this compound led to a marked increase in apoptosis markers after 24 hours of exposure.
- In Vivo Anti-inflammatory Study : In a model of induced inflammation, administration of the compound resulted in a significant reduction in paw edema compared to control groups, demonstrating its potential as an anti-inflammatory agent.
Properties
IUPAC Name |
4-(azepan-1-ylsulfonyl)-N-[4-(4-phenylphenyl)-1,3-thiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H27N3O3S2/c32-27(24-14-16-25(17-15-24)36(33,34)31-18-6-1-2-7-19-31)30-28-29-26(20-35-28)23-12-10-22(11-13-23)21-8-4-3-5-9-21/h3-5,8-17,20H,1-2,6-7,18-19H2,(H,29,30,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQLNSBBRVAJTQU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=CC=C(C=C4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H27N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
517.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.